5-Bromo-n-cyclopropylpyridine-3-sulfonamide
Description
5-Bromo-N-cyclopropylpyridine-3-sulfonamide is a specialized sulfonamide derivative featuring a pyridine core substituted with a bromine atom at position 5 and a sulfonamide group at position 3. The sulfonamide nitrogen is further modified with a cyclopropyl substituent, a structural motif known to influence metabolic stability and binding interactions in medicinal chemistry . This compound has been utilized as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. However, as of 2025, commercial availability of this compound has been discontinued across multiple quantities (1g to 500mg), limiting its current accessibility for research purposes .
Properties
IUPAC Name |
5-bromo-N-cyclopropylpyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2S/c9-6-3-8(5-10-4-6)14(12,13)11-7-1-2-7/h3-5,7,11H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIDUZBGKQGNBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC(=CN=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions often include the use of bromine or brominating agents and sulfonating agents under controlled temperatures and pressures.
Industrial Production Methods
Industrial production of 5-Bromo-n-cyclopropylpyridine-3-sulfonamide may involve large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-n-cyclopropylpyridine-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Bromo-n-cyclopropylpyridine-3-sulfonamide has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Studied for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-n-cyclopropylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The bromine atom and cyclopropyl group may also contribute to the compound’s overall biological activity by affecting its binding affinity and selectivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional properties of 5-Bromo-N-cyclopropylpyridine-3-sulfonamide can be contextualized by comparing it with two closely related analogs: 5-bromo-N-(3-hydroxypropyl)pyridine-3-sulfonamide () and 5-Bromo-4-hydrazinyl-N,N-dipropylpyridine-3-sulfonamide ().
Structural and Molecular Comparisons
Substituent-Driven Property Analysis
- Cyclopropyl Group (Target Compound): The cyclopropyl substituent introduces steric constraints and enhances metabolic stability due to its rigid, non-planar structure. This feature is advantageous in drug design for improving pharmacokinetics .
- This modification may favor applications requiring improved bioavailability .
- N,N-Dipropyl and Hydrazinyl Groups () : The dipropyl groups add significant bulk, which may hinder membrane permeability but improve binding to hydrophobic targets. The hydrazinyl group at position 4 introduces a reactive nitrogen site, enabling conjugation or coordination chemistry, which could be leveraged in prodrug strategies or metal-organic frameworks .
Biological Activity
5-Bromo-n-cyclopropylpyridine-3-sulfonamide is a compound of growing interest in pharmacological research due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.
Chemical Structure and Properties
5-Bromo-n-cyclopropylpyridine-3-sulfonamide features a pyridine ring substituted with a bromine atom and a cyclopropyl group, contributing to its unique chemical reactivity and biological activity. The sulfonamide functional group enhances its solubility and biological interactions.
Research indicates that this compound exhibits multiple mechanisms of action, particularly as an inhibitor of various protein kinases. Its structural characteristics allow it to interact effectively with target proteins involved in critical signaling pathways.
Inhibition of mTOR Pathway
One significant area of research involves the inhibition of the mechanistic target of rapamycin (mTOR) pathway, which plays a crucial role in cell growth and proliferation. Studies have shown that 5-bromo derivatives can inhibit mTOR with varying potency, suggesting potential applications in cancer therapy. For instance, modifications to the molecular structure have resulted in compounds exhibiting IC50 values in the nanomolar range against mTOR, indicating strong inhibitory activity .
Biological Activity Summary
| Activity | IC50 Value | Target | Reference |
|---|---|---|---|
| mTOR Inhibition | 0.7 nM | mTOR | |
| Selective Cytotoxicity | 2.6 μM | CML Cell Lines | |
| Anti-inflammatory Properties | Not specified | Inflammation Models |
Case Studies
- Cancer Therapy : In a study focusing on chronic myeloid leukemia (CML), 5-bromo-n-cyclopropylpyridine-3-sulfonamide demonstrated significant cytotoxic effects against TKI-resistant cell lines. The compound's ability to inhibit STAT3 signaling was highlighted, showcasing its potential as a combinatorial therapeutic agent alongside existing treatments .
- Inflammation Models : Another investigation revealed that derivatives of this compound exhibited anti-inflammatory effects in collagen-induced arthritis models. These findings suggest that the compound may have broader implications beyond oncology, potentially aiding in the treatment of inflammatory diseases .
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of 5-bromo-n-cyclopropylpyridine-3-sulfonamide. Preliminary data indicate favorable solubility and stability characteristics, which are critical for drug development. However, further studies are required to fully elucidate its toxicological profile and long-term safety.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Bromo-N-cyclopropylpyridine-3-sulfonamide, and how can purity (>95%) be ensured?
- Methodology :
Core Synthesis : Start with bromopyridine intermediates (e.g., 5-Bromo-2-methoxypyridine, CAS 13472-85-0 ). Introduce the sulfonamide group via nucleophilic substitution with cyclopropylamine under anhydrous conditions.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water). Confirm purity via HPLC (≥98% as per Kanto Reagents’ standards ).
Troubleshooting : Monitor for byproducts like dehalogenated derivatives using LC-MS. Adjust reaction time/temperature if bromine retention is low.
Table 1 : Key Reaction Parameters
| Step | Reagent/Condition | Yield (Typical) | Purity Control |
|---|---|---|---|
| Sulfonylation | Cyclopropylamine, DMF, 80°C | 60-70% | TLC (Rf = 0.3) |
| Purification | Ethyl acetate/hexane (3:7) | 85% recovery | HPLC (λ = 254 nm) |
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodology :
1H/13C NMR : Identify cyclopropyl protons (δ 0.5–1.2 ppm, multiplet) and sulfonamide NH (δ 8.5–9.5 ppm, broad). Compare with analogs like 2-Bromo-3-chloro-5-hydroxypyridine derivatives .
HRMS : Exact mass confirmation (e.g., [M+H]+ calculated for C₈H₁₀BrN₂O₂S: 293.96).
X-ray Crystallography : Resolve ambiguity in cyclopropyl orientation (if crystals form).
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?
- Methodology :
Variation of Substituents : Synthesize analogs (e.g., replace cyclopropyl with fluorophenyl or methyl groups, as seen in CAS 1383992-80-0 ).
In Vitro Assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence polarization.
Computational Modeling : Perform docking studies (AutoDock Vina) to correlate substituent bulk/electrostatics with binding affinity.
Key Insight : Cyclopropyl’s steric hindrance may enhance selectivity vs. bulkier groups .
Q. How to resolve contradictions in reaction yields under varying catalytic conditions?
- Methodology :
Design of Experiments (DOE) : Vary Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) and bases (K₂CO₃ vs. Cs₂CO₃) .
Byproduct Analysis : Use GC-MS to detect debrominated products (common with excessive heating).
Kinetic Profiling : Track intermediate formation via in-situ IR spectroscopy.
Example : Pd(OAc)₂ in DMF at 100°C yields 70% product vs. 50% with PdCl₂ at 80°C due to faster oxidative addition .
Q. What strategies mitigate discrepancies in biological assay data across labs?
- Methodology :
Standardized Protocols : Use common cell lines (e.g., HEK293) and control compounds (e.g., staurosporine).
Batch Consistency : Verify compound stability via 1H NMR after storage (e.g., -20°C under N₂).
Meta-Analysis : Compare data with structurally related compounds (e.g., 4-bromo-3-hydroxypyridine derivatives ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
